benzyl 6-methyl-4-(2-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Compounds like the one you mentioned typically belong to the class of organic compounds known as heterocyclic compounds, specifically pyrimidines. Pyrimidines are aromatic compounds that contain a ring structure made up of carbon and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of such compounds typically includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The other groups attached to this core can greatly influence the properties of the compound .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, the Biginelli reaction mentioned earlier is a key step in the synthesis of similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the specific functional groups present in the molecule. Generally, compounds with a pyrimidine core tend to be stable and exhibit aromaticity .Scientific Research Applications
Synthesis and Medicinal Applications
- Anti-inflammatory and Analgesic Properties : Novel thiazolo[3,2-a]pyrimidines derivatives, related to the core structure of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed promising results as anti-inflammatory agents, indicating their potential use in developing new therapeutic agents for treating inflammation-related diseases (Tozkoparan et al., 1998).
- Antibacterial and Antiviral Activities : Research into thieno[2,3-d]pyrimidines and pyrimidine derivatives revealed significant antibacterial and antiviral activities, particularly against Helicobacter pylori and various viral pathogens. These findings underscore the potential of these compounds in developing novel antimicrobial agents (Carcanague et al., 2002).
Materials Science and Chemistry
- Optical and Electronic Materials : Studies on thiophenyl-substituted benzidines, a category closely related to the compound , have led to the development of transparent polyimides with high refractive indices and small birefringence. These materials exhibit excellent thermomechanical stabilities, making them suitable for applications in optoelectronics and advanced optical materials (Tapaswi et al., 2015).
Synthetic Methodologies
- Advanced Synthesis Techniques : The compound and its derivatives have been synthesized through various innovative methods, including microwave-assisted synthesis and cyclocondensation reactions. These methodologies enhance the efficiency and yield of the synthesis process, contributing to the field of organic synthesis and medicinal chemistry (Qing Chen et al., 2012).
Mechanism of Action
Target of Action
The primary targets of F1038-0258 are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
The compound’s structure suggests it may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or enzymes .
Biochemical Pathways
Given its potential for reactions at the benzylic position, it may influence pathways involving benzylic substrates . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
The molecular and cellular effects of F1038-0258’s action are currently unknown. Its potential for reactions at the benzylic position suggests it may induce changes in the function of target proteins or enzymes , which could have various downstream effects on cellular processes.
Future Directions
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other benzyl compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. These interactions could potentially influence biochemical reactions, although the exact nature of these interactions remains to be determined .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies could investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzyl 4-(2-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate at different dosages in animal models have not been studied yet .
Metabolic Pathways
Future studies could investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
benzyl 6-methyl-4-(2-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-18-23(25(29)31-17-20-12-6-3-7-13-20)24(28-26(32)27-18)21-14-8-9-15-22(21)30-16-19-10-4-2-5-11-19/h2-15,24H,16-17H2,1H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAABBYKSDIDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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